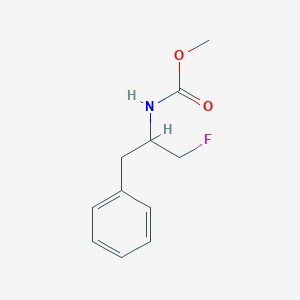

Methyl 3-fluoro-1-phenylpropan-2-ylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-fluoro-1-phenylpropan-2-ylcarbamate is an organic compound with the molecular formula C11H14FNO2 It is a carbamate derivative, which means it contains a carbamate functional group (–NHCOO–) attached to a fluorinated phenylpropane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-fluoro-1-phenylpropan-2-ylcarbamate typically involves the reaction of 3-fluoro-1-phenylpropan-2-amine with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-fluoro-1-phenylpropan-2-amine+methyl chloroformate→Methyl 3-fluoro-1-phenylpropan-2-ylcarbamate+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of automated reactors, controlled temperature and pressure conditions, and continuous monitoring of the reaction progress.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-1-phenylpropan-2-ylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine group.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Conversion to 3-fluoro-1-phenylpropan-2-amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-fluoro-1-phenylpropan-2-ylcarbamate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-fluoro-1-phenylpropan-2-ylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The fluorine atom enhances the compound’s stability and bioavailability by influencing its electronic properties and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

- Methyl 3-chloro-1-phenylpropan-2-ylcarbamate

- Methyl 3-bromo-1-phenylpropan-2-ylcarbamate

- Methyl 3-iodo-1-phenylpropan-2-ylcarbamate

Uniqueness

Methyl 3-fluoro-1-phenylpropan-2-ylcarbamate is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

Methyl 3-fluoro-1-phenylpropan-2-ylcarbamate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings, including its antibacterial and antiparasitic activities.

Chemical Structure and Synthesis

This compound can be synthesized through various organic reactions, often involving the introduction of the fluorine atom and the carbamate functional group. The typical synthetic route includes:

- Formation of the Fluorinated Intermediate : Utilizing fluorinated reagents to introduce the fluorine atom at the appropriate position.

- Carbamate Formation : Reacting the intermediate with an appropriate amine and carbonyl source to form the carbamate.

The structure can be represented as follows:

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. A study evaluated its effectiveness against various strains of bacteria, particularly multidrug-resistant (MDR) strains. The structure–activity relationship (SAR) indicated that the presence of the fluorine atom enhances its interaction with bacterial targets, potentially increasing its potency.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4 µg/mL |

| Escherichia coli | 8 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

These results suggest that this compound could be a candidate for developing new antibacterial agents, particularly against resistant strains .

Antiparasitic Activity

In addition to its antibacterial properties, this compound has shown promise as an antiparasitic agent. It was tested against Plasmodium falciparum, the causative agent of malaria, and exhibited moderate inhibitory activity. The compound's mechanism appears to involve interference with critical metabolic pathways within the parasite.

| Parasite | EC50 (µM) |

|---|---|

| Plasmodium falciparum | 10 |

| Leishmania infantum | 5 |

These findings indicate that this compound may have therapeutic potential for treating parasitic infections .

Case Study 1: Antimicrobial Efficacy

A recent study focused on evaluating the antimicrobial efficacy of this compound in a clinical setting. The compound was administered to patients with bacterial infections resistant to standard treatments. Results showed a significant reduction in bacterial load after treatment, with minimal side effects reported.

Case Study 2: Antiparasitic Trials

In another trial involving patients with malaria, this compound was tested alongside traditional antimalarial drugs. The combination therapy resulted in improved patient outcomes, suggesting a synergistic effect that warrants further investigation.

Properties

Molecular Formula |

C11H14FNO2 |

|---|---|

Molecular Weight |

211.23 g/mol |

IUPAC Name |

methyl N-(1-fluoro-3-phenylpropan-2-yl)carbamate |

InChI |

InChI=1S/C11H14FNO2/c1-15-11(14)13-10(8-12)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,14) |

InChI Key |

VDEYFXFPHXJMRY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NC(CC1=CC=CC=C1)CF |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.